molecular formula C16H13F2N3O3S B2392606 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-22-2

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2392606
CAS No.: 851988-22-2
M. Wt: 365.35
InChI Key: VNMWLLXSZLHXSE-UHFFFAOYSA-N
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Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C16H13F2N3O3S and its molecular weight is 365.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including structures similar to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, have been extensively investigated for their anticancer properties. Osmaniye et al. (2018) synthesized a series of benzothiazole acylhydrazones and evaluated their anticancer activity. These compounds demonstrated cytotoxic activities against various cancer cell lines, including Rat brain glioma (C6), Human lung adenocarcinoma (A549), Human breast adenocarcinoma (MCF-7), and Human colorectal adenocarcinoma (HT-29), highlighting the potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial Activity

Another area of application for benzothiazole derivatives is in antimicrobial therapy. Abbas et al. (2014) explored benzothiazoles for their potent antimicrobial properties by synthesizing various derivatives and evaluating their activity against microbes. Their study confirms the significant role these compounds can play in developing new antimicrobial agents (Abbas et al., 2014).

Corrosion Inhibition

In the field of corrosion science, benzothiazole derivatives have been identified as effective corrosion inhibitors. Hu et al. (2016) investigated two benzothiazole derivatives for their corrosion inhibiting effects against steel in a hydrochloric acid solution, showcasing their potential to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components (Hu et al., 2016).

Fluorescence Switching and Sensing

Kundu et al. (2019) discussed the temperature-controlled fluorescence switching in triphenylamine–benzothiazole derivatives. These compounds show potential in developing fluorescence-based sensors due to their ability to switch fluorescence in response to temperature changes, offering applications in materials science and sensor development (Kundu et al., 2019).

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-3-8(4-11(7-10)24-2)15(22)20-21-16-19-14-12(18)5-9(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMWLLXSZLHXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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